N-Benzyl-L-leucine methyl ester*HCl
Description
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Properties
CAS No. |
1010385-26-8 |
|---|---|
Molecular Formula |
C14H21NO2*HCl |
Molecular Weight |
235,33*36,45 g/mole |
Synonyms |
N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl L Leucine Methyl Ester Hydrochloride
Stereoselective Preparation of N-Benzyl-L-leucine Precursors
The critical step in synthesizing N-Benzyl-L-leucine is the stereoselective introduction of the benzyl (B1604629) group onto the nitrogen atom of L-leucine, ensuring the retention of the original stereochemistry. Reductive amination is a widely employed and versatile method for this transformation. masterorganicchemistry.comyoutube.comorganic-chemistry.org This reaction involves the condensation of L-leucine with benzaldehyde (B42025) to form an intermediate imine, which is then reduced to the corresponding secondary amine. masterorganicchemistry.com Various reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in the laboratory. masterorganicchemistry.com
Another approach involves the direct N-alkylation of unprotected amino acids with benzyl alcohol. This method is advantageous as it often proceeds with excellent retention of optical purity and produces water as the only byproduct, simplifying purification. nih.govnih.gov Catalytic systems, including those based on palladium and iron, have been developed to facilitate this direct N-alkylation, representing a more sustainable and atom-economical route. nih.govrsc.orgresearchgate.net
The table below summarizes key aspects of these stereoselective methods.
| Method | Key Reagents | Advantages |
| Reductive Amination | L-leucine, Benzaldehyde, Reducing agent (e.g., NaBH₄, NaBH₃CN) | Versatile, well-established, can use various aldehydes/ketones. masterorganicchemistry.comyoutube.comorganic-chemistry.org |
| Direct N-Alkylation | L-leucine, Benzyl alcohol, Catalyst (e.g., Pd, Fe) | High stereoselectivity, produces water as the main byproduct, sustainable. nih.govnih.gov |
Optimized Esterification and Hydrochloride Salt Formation Strategies
Once N-Benzyl-L-leucine is obtained, the next step is the esterification of the carboxylic acid group to form the methyl ester. A common and effective method for this is the Fischer-Speier esterification, which involves reacting the N-protected amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂). nih.gov The use of trimethylchlorosilane (TMSCl) in methanol at room temperature has also been reported as a facile and high-yielding method for preparing amino acid methyl ester hydrochlorides. nih.govscielo.org.mx
Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the esterification with methanol. acs.orgcore.ac.ukacs.org This method is often mild and can be applied to a variety of N-protected amino acids. acs.orgcore.ac.uk
The formation of the hydrochloride salt is typically achieved by treating the N-Benzyl-L-leucine methyl ester with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or ethyl acetate. researchgate.netgoogle.com This process leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration. researchgate.net Another method involves the deprotonation of the hydrochloride salt of the amino acid ester using activated zinc dust, which is a neat and quantitative reaction. nih.govcore.ac.uk
The following table outlines common esterification and salt formation strategies.
| Process | Method | Reagents | Key Features |
| Esterification | Fischer-Speier Esterification | Methanol, HCl or SOCl₂ | Classic method, effective for simple amino acid esters. nih.gov |
| Esterification | TMSCl in Methanol | N-Benzyl-L-leucine, Methanol, Trimethylchlorosilane | Mild conditions, good to excellent yields. nih.govscielo.org.mx |
| Esterification | DCC/DMAP Coupling | N-Benzyl-L-leucine, Methanol, DCC, DMAP | Mild conditions, suitable for complex molecules. acs.orgcore.ac.ukacs.org |
| Hydrochloride Salt Formation | HCl in Organic Solvent | N-Benzyl-L-leucine methyl ester, HCl in ether/ethyl acetate | Common, results in precipitation of the salt. researchgate.netgoogle.com |
| Hydrochloride Salt Formation | Deprotonation with Zinc | Amino acid ester hydrochloride, Activated zinc dust | Neat, quantitative, avoids use of tertiary bases. nih.govcore.ac.uk |
Green Chemistry Principles and Sustainable Routes in its Synthesis
The application of green chemistry principles to the synthesis of N-Benzyl-L-leucine methyl ester hydrochloride aims to reduce the environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. mun.ca A key area of focus is the development of sustainable catalytic methods for the N-alkylation step. nih.gov
Direct N-alkylation of L-leucine with benzyl alcohol, catalyzed by transition metals like palladium or iron, is a prime example of a greener approach. nih.govnih.govrsc.org This method often utilizes renewable resources and produces water as the sole byproduct, aligning with the principles of atom economy and waste reduction. nih.govnih.gov The use of boric acid as a 'green' catalyst for amidation reactions has also been explored, offering a more environmentally benign alternative to traditional catalysts. researchgate.net
Furthermore, solvent selection plays a crucial role in green synthesis. The use of water as a solvent, where possible, is highly desirable. organic-chemistry.org Solvent-free reaction conditions, or the use of recyclable solvents, also contribute to a more sustainable process. mun.ca
The table below highlights some green chemistry approaches in the synthesis of N-benzylamino acids.
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Catalysis | Transition metal-catalyzed N-alkylation | Direct N-alkylation of L-leucine with benzyl alcohol using a palladium or iron catalyst. nih.govnih.govrsc.org |
| Atom Economy | High-yielding reactions with minimal byproducts | Direct N-alkylation producing water as the only byproduct. nih.govnih.gov |
| Use of Renewable Feedstocks | Utilizing bio-based starting materials | Synthesis from L-leucine, a naturally occurring amino acid. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives | Performing reactions in water or under solvent-free conditions. organic-chemistry.orgmun.ca |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Room temperature esterification using TMSCl in methanol. nih.govscielo.org.mx |
Isolation and Purification Techniques for Research Applications
For research applications, obtaining N-Benzyl-L-leucine methyl ester hydrochloride in high purity is essential. The purification strategy often depends on the synthetic route employed and the nature of the impurities.
A common initial purification step for the N-Benzyl-L-leucine precursor involves extraction and washing. For instance, after a reductive amination reaction, the product can be extracted into an organic solvent, washed with aqueous solutions to remove unreacted starting materials and byproducts, and then dried. prepchem.com
Crystallization is a powerful technique for purifying the final hydrochloride salt. After precipitation from an organic solvent, the crude product can be recrystallized from a suitable solvent system, such as methanol-ether or ethanol-ether, to obtain a product with high purity. orgsyn.org
Chromatographic techniques are also widely used for purification. Column chromatography on silica (B1680970) gel is effective for separating the desired product from closely related impurities. scielo.org.mx The choice of eluent system is critical for achieving good separation.
A specific method for purifying L-leucine methyl ester hydrochloride involves dissolving the crude solid in water, treating it with activated carbon to adsorb impurities, filtering, and then concentrating the filtrate under reduced pressure followed by cooling and crystallization. google.com
The following table summarizes common isolation and purification techniques.
| Technique | Application Stage | Description |
| Extraction and Washing | Purification of N-Benzyl-L-leucine | Separating the product from the reaction mixture using immiscible solvents and aqueous washes. prepchem.com |
| Crystallization | Purification of the final hydrochloride salt | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. orgsyn.org |
| Column Chromatography | Purification of intermediates and final product | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). scielo.org.mx |
| Activated Carbon Treatment | Purification of the hydrochloride salt | Adsorbing impurities from an aqueous solution of the salt. google.com |
Chemical Reactivity and Transformations of N Benzyl L Leucine Methyl Ester Hydrochloride
N-Acylation Reactions and Preparation of Amide Derivatives
The secondary amine in N-Benzyl-L-leucine methyl ester is readily available for N-acylation reactions to form a wide range of amide derivatives. This transformation is fundamental in peptide chemistry and for the synthesis of complex organic molecules. The reaction typically involves the coupling of the amine with a carboxylic acid or its activated derivative.
To facilitate the acylation, the hydrochloride salt must first be neutralized to liberate the free secondary amine. This is commonly achieved in situ by the addition of a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Common methods for N-acylation include:
Coupling with Carboxylic Acids: Using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of an activator such as 4-Dimethylaminopyridine (DMAP). scielo.org.mx
Reaction with Acid Chlorides or Anhydrides: A straightforward method where the free amine reacts directly with a more reactive acylating agent like benzoyl chloride or benzoic anhydride. scielo.org.mxacs.org
These reactions lead to the formation of N-acyl-N-benzyl-L-leucine methyl esters. The choice of the acyl group can significantly modify the properties of the parent molecule, introducing new functionalities or steric bulk. For instance, N-benzoylation is a common modification in the synthesis of amino acid derivatives. scielo.org.mxsigmaaldrich.com
Table 1: Examples of N-Acylation Reactions on Amino Acid Esters
| Acylating Agent | Reagents/Conditions | Product Type |
|---|---|---|
| Benzoic Acid Derivative | EDAC, TEA, DMAP, CH₂Cl₂ | N-Benzoyl-amino ester |
| Benzoic Anhydride | Acetic Acid, Reflux | N-Benzoyl-amino acid |
| Carbobenzyloxy-L-asparagine | N-ethyl-5-phenylisoxazolium-3'-sulfonate, TEA, Nitromethane | Dipeptide ester |
Data derived from studies on analogous amino acid esters. scielo.org.mxorgsyn.org
Ester Hydrolysis and Amidation Pathways for Carboxyl Functionalization
The methyl ester group of N-Benzyl-L-leucine methyl ester serves as a protecting group for the carboxylic acid, but it can also be readily transformed. The two primary pathways for its functionalization are hydrolysis to the free carboxylic acid and direct amidation to form a new amide bond.
Ester Hydrolysis: Hydrolysis of the methyl ester is typically accomplished under basic conditions, for example, using an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide in a solvent such as methanol (B129727) or tetrahydrofuran. This saponification reaction yields the corresponding carboxylate salt, which upon acidic workup, provides N-Benzyl-L-leucine. This free carboxylic acid is a key intermediate for subsequent reactions, such as coupling with other amino esters to extend a peptide chain.
Direct Amidation: While hydrolysis followed by coupling is a common route, direct amidation of the ester is also possible, though less frequent. More advanced methods focus on the direct amidation of unprotected amino acids. For example, the use of borate (B1201080) esters like B(OCH₂CF₃)₃ has been shown to be effective for the direct, protecting-group-free amidation of α-amino acids with various amines. rsc.org This approach can potentially shorten synthetic routes to amino acid amides. rsc.org The synthesis of amino acid amides is a critical step in the creation of many pharmaceuticals. rsc.org
Stereocontrolled Transformations at the Alpha-Carbon Center
The alpha-carbon of N-Benzyl-L-leucine methyl ester is a stereocenter, and transformations at this position must be conducted with care to maintain or control the stereochemical integrity. The N-benzyl and methyl ester groups can influence the reactivity and stereoselectivity of reactions at the α-carbon.
One key strategy involves the generation of an enolate at the alpha-position by treatment with a strong base, such as lithium diisopropylamide (LDA). This enolate can then react with various electrophiles. For instance, alkylation of the enolate derived from an N-acylated amino acid ester can proceed with high diastereoselectivity, allowing for the introduction of new side chains. nih.gov The existing stereocenter and the bulky protecting groups can direct the approach of the incoming electrophile, leading to a stereocontrolled outcome. rsc.org
While direct transformations on N-Benzyl-L-leucine methyl ester are specific, related systems demonstrate the principles. For example, the alkylation of dianions generated from N-benzoyl amino acid methyl esters using two equivalents of base has been explored. nih.gov Such methodologies are crucial for the synthesis of non-proteinogenic or isotopically labeled amino acids. rsc.org
Table 2: Approaches for Stereocontrolled Synthesis in Amino Acid Derivatives
| Transformation | Key Reagent/Method | Outcome |
|---|---|---|
| α-Alkylation | Generation of enolate with strong base (e.g., LDA), reaction with alkyl halide | Introduction of new α-substituent with potential stereocontrol |
| Diastereoselective Conjugate Addition | Use of chiral auxiliaries and organocopper reagents | Creation of new stereocenters with high diastereomeric excess (>98% de) |
| Enzymatic Reductive Amination | One-pot, two-enzyme catalyzed procedure on a 2-keto ester | Creation of the C-2 stereocenter with total stereocontrol |
Reactivity Profile of Free Amine vs. Hydrochloride Salt in Organic Reactions
The reactivity of N-Benzyl-L-leucine methyl ester is fundamentally different depending on whether it is in its free amine form or as the hydrochloride salt.
Hydrochloride Salt:
Stability and Storage: The hydrochloride salt is a stable, crystalline solid that is easier to handle, purify, and store than the corresponding free amine, which can be an oil and is more susceptible to degradation.
Reactivity: The protonated ammonium (B1175870) group is non-nucleophilic and non-basic. This protects the amine functionality from participating in unwanted side reactions. It essentially acts as a protecting group that can be easily removed.
Solubility: The salt form often has different solubility characteristics, which can be advantageous for purification by recrystallization.
Usage: In reactions requiring the nucleophilic amine, such as N-acylation or peptide coupling, the hydrochloride salt is used as the starting material, but a base must be added to the reaction mixture to generate the reactive free amine in situ. orgsyn.org A common procedure involves adding the amino acid ester hydrochloride to a reaction mixture followed by a base like triethylamine. orgsyn.org
Free Amine:
Reactivity: The free secondary amine is nucleophilic and basic. This is the reactive form required for forming new bonds at the nitrogen atom, such as in acylation and alkylation reactions.
Handling: The free amine is generally less stable than the salt. It can be prone to side reactions, such as dimerization or reaction with atmospheric carbon dioxide. It is often generated just before use or in the reaction vessel itself.
N-vs. O-Alkylation: In reactions like esterification of an unprotected amino acid with benzyl (B1604629) chloride, the free amine can compete with the carboxylate for the electrophile, leading to a mixture of N-alkylated and O-alkylated (ester) products. researchgate.net Using the hydrochloride salt and then performing esterification can circumvent this issue by protecting the amine.
Applications of N Benzyl L Leucine Methyl Ester Hydrochloride in Asymmetric Synthesis
Role as a Chiral Auxiliary for Diastereoselective Inductions
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is typically removed. While amino acids and their derivatives are a cornerstone in this field, specific data for N-Benzyl-L-leucine methyl ester hydrochloride is not found in published research.
Chiral Auxiliary-Mediated Asymmetric Carbon-Carbon Bond Formations
The formation of carbon-carbon bonds with high stereocontrol is a fundamental goal in organic synthesis. Chiral auxiliaries derived from amino acids are often employed to direct the approach of nucleophiles or electrophiles. For example, the alkylation of enolates derived from esters of chiral amino acids can proceed with high diastereoselectivity. nih.govnih.govcornell.edu However, specific studies detailing the use of N-Benzyl-L-leucine methyl ester hydrochloride in such reactions, including data on diastereomeric ratios and yields, are not available in the reviewed literature.
Diastereoselective Functionalization of Unsaturated Systems
The stereoselective functionalization of carbon-carbon double bonds is another critical area of asymmetric synthesis. This can involve reactions such as conjugate additions, epoxidations, or dihydroxylations, where a chiral auxiliary attached to the substrate directs the stereochemical course of the reaction. While general methods for the diastereoselective functionalization of unsaturated systems exist nih.govnih.gov, there is no specific mention or data related to the use of N-Benzyl-L-leucine methyl ester hydrochloride for these purposes.
Precursor for Chiral Ligands in Enantioselective Catalysis
Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. These catalysts are capable of producing one enantiomer of a product in excess. Amino acids are common starting materials for the synthesis of a wide variety of chiral ligands.
Design and Synthesis of N-Benzyl-L-leucine-Derived Ligands
The synthesis of chiral ligands often involves the conversion of a readily available chiral starting material, such as an amino acid, into a more complex molecule containing donor atoms like phosphorus, nitrogen, or oxygen. For instance, L-leucine can be reduced to the corresponding amino alcohol, L-leucinol, which can then be further modified to create chiral phosphine (B1218219) or oxazoline (B21484) ligands. nih.gov However, a specific pathway starting from N-Benzyl-L-leucine methyl ester hydrochloride to a well-defined class of chiral ligands with accompanying characterization and synthetic data is not documented in the available research.
Utilization in Asymmetric Transition Metal-Catalyzed Reactions
Chiral ligands are employed in a vast array of transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and allylic alkylation, to achieve high enantioselectivity. nih.govnih.govnih.gov The performance of a ligand is typically evaluated by the yield and enantiomeric excess (ee) of the product obtained in a specific reaction. Due to the lack of documented synthesis of ligands derived from N-Benzyl-L-leucine methyl ester hydrochloride, there are consequently no reports or data tables detailing their application and efficacy in any asymmetric transition metal-catalyzed reactions.
Development of Organocatalysts from N-Benzyl-L-leucine Methyl Ester Derivatives
The development of small molecule organic catalysts (organocatalysts) that can induce high stereoselectivity is a major focus of modern asymmetric synthesis. Chiral amino acids and their derivatives are premier starting materials for creating these catalysts due to their natural abundance and stereochemical integrity. Derivatives of N-Benzyl-L-leucine methyl ester are valuable precursors for chiral ligands and organocatalysts, particularly for N-heterocyclic carbenes (NHCs).
NHCs are a class of persistent carbenes that have gained prominence as highly effective organocatalysts for a wide range of chemical transformations. The catalytic activity and selectivity of an NHC are tuned by the substituents on the nitrogen atoms of the heterocyclic ring. By incorporating a chiral moiety, such as one derived from N-Benzyl-L-leucine, it is possible to create an asymmetric environment around the carbene carbon.
For instance, chiral triazolium salts derived from amino acids like (S)-tert-leucine have been successfully employed as precatalysts in asymmetric benzoin (B196080) condensations, achieving high enantiomeric excess (ee). acs.org The general strategy involves the modification of the amino acid derivative, followed by cyclization to form the heterocyclic precatalyst, such as an imidazolium (B1220033) or triazolium salt. The N-benzyl group and the isobutyl group of the leucine (B10760876) derivative provide the necessary steric bulk to effectively shield one face of the catalyst, directing the approach of substrates and leading to high enantioselectivity.
Table 1: Examples of Amino Acid-Derived NHC Precatalysts in Asymmetric Reactions
| Amino Acid Precursor | NHC Precatalyst Type | Reaction Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| (S)-tert-leucine | Triazolium salt | Benzoin Condensation | Up to 99% acs.org |
While direct examples showcasing catalysts made specifically from N-Benzyl-L-leucine methyl ester are not prevalent in foundational literature, its structural similarity to other successful precursors makes it a highly promising candidate for the development of novel, sterically demanding chiral NHCs and other organocatalysts.
Building Block for the Synthesis of Complex Organic Molecules
The defined stereochemistry and multiple functional handles of N-Benzyl-L-leucine methyl ester hydrochloride make it an exemplary chiral building block. It serves as a versatile starting point for the synthesis of more complex structures, allowing for the introduction of the leucinyl fragment into larger molecules with stereochemical control.
Incorporation into Peptide and Peptidomimetic Scaffolds
In peptide chemistry, amino acid esters are fundamental components for the stepwise assembly of peptide chains. N-Benzyl-L-leucine methyl ester hydrochloride serves as a crucial building block in the synthesis of peptides and related compounds. chemimpex.com The methyl ester protects the C-terminus, while the amine, temporarily protected as a hydrochloride salt, is readily available for coupling reactions after neutralization. The N-benzyl group offers a form of protection that is stable under certain conditions but can be removed if necessary, although it is often incorporated as a permanent feature to create N-alkylated peptides.
N-alkylated peptides often exhibit enhanced properties compared to their natural counterparts, including:
Increased Proteolytic Stability: The N-benzyl group shields the adjacent peptide bond from enzymatic cleavage.
Improved Cell Permeability: The increased lipophilicity can enhance passage through cell membranes.
Conformational Constraint: The bulky benzyl (B1604629) group can lock the peptide backbone into a specific conformation, which can be crucial for binding to biological targets.
Beyond standard peptides, this compound is valuable in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with modified backbones. For example, research into oxetane-modified dipeptide building blocks demonstrates a strategy where modified amino acids are used to create novel peptide-like structures via solid-phase peptide synthesis (SPPS). ljmu.ac.uk Similarly, N-Benzyl-L-leucine methyl ester can be incorporated into scaffolds that deviate from the traditional amide backbone, leading to new classes of bioactive molecules.
Synthesis of Chiral Heterocyclic Compounds
Amino acids are widely recognized as excellent starting materials for the synthesis of chiral heterocyclic compounds. scielo.org.mx The stereocenter of the amino acid is used to control the stereochemistry of the newly formed ring. N-Benzyl-L-leucine methyl ester is a suitable precursor for various chiral heterocycles, such as lactams, piperidinones, and other N-containing rings.
For example, the intramolecular cyclization of an appropriately modified N-benzyl amino acid derivative can lead to the formation of a chiral lactam. The synthesis of chiral N-benzylic heterocycles is of significant pharmaceutical interest, and methods like asymmetric cross-coupling using a Ni/photoredox dual catalysis system have been developed to access these structures with good to excellent enantioselectivity. nih.gov In such a reaction, a derivative of N-Benzyl-L-leucine could serve as the chiral template.
Furthermore, chemoenzymatic routes have been employed to convert amino acid derivatives into chiral precursors for polymerization, such as the transformation of 3-methylaspartic acid into a chiral β-lactone. nih.gov This highlights the potential to convert N-Benzyl-L-leucine methyl ester into a corresponding chiral lactone or other heterocyclic monomer for further synthetic applications.
Intermediate in Total Synthesis Strategies of Complex Natural Products
The "chiral pool" is a collection of inexpensive, enantiomerically pure compounds from natural sources, such as amino acids and carbohydrates, that serve as starting materials for total synthesis. nih.gov N-Benzyl-L-leucine methyl ester belongs to this pool and is a valuable intermediate for the synthesis of complex natural products. Its pre-existing stereocenter obviates the need for an early-stage asymmetric reaction, streamlining the synthetic route.
In the total synthesis of complex molecules, fragments are often built from chiral pool sources and then coupled together. The isobutyl side chain, N-benzyl group, and ester functionality of the title compound can be strategically manipulated. For instance, the ester can be reduced to a primary alcohol or converted to other functional groups, while the amine provides a nucleophilic handle for building larger structures. While specific examples detailing the use of N-Benzyl-L-leucine methyl ester in a completed total synthesis are highly specific to individual research campaigns, the utility of similar amino acid derivatives is well-documented. For example, L-methionine has been used as a precursor to N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester, a useful synthetic intermediate. researchgate.net
Construction of Macrocyclic and Oligomeric Structures
Macrocyclization is a key strategy used by nature to create conformationally constrained and biologically active molecules. nih.gov Amino acid derivatives are frequently incorporated into macrocyclic structures, particularly in peptide-based natural products and their analogs. A common macrocyclization reaction is macrolactamization, the intramolecular formation of an amide bond to close a large ring. A linear precursor containing the N-Benzyl-L-leucine unit could be designed to undergo such a cyclization, where the N-benzyl amine acts as the nucleophile attacking an activated carboxylic acid at the other end of the chain. This strategy is a cornerstone in the synthesis of many complex macrocyclic peptides and natural products. nih.gov
The compound also serves as a potential monomer for the synthesis of ordered oligomers or polymers. Anionic ring-opening polymerization of chiral lactones derived from amino acids has been shown to produce highly isotactic polymers. nih.gov A derivative of N-Benzyl-L-leucine could be converted into a suitable monomer, such as a morpholin-2,5-dione or a β-lactone, which could then be polymerized to create chiral, ordered macromolecules with potential applications in materials science and biomedicine.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-Benzyl-L-leucine methyl ester hydrochloride |
| (S)-tert-leucine |
| N-Benzyl-L-leucine |
| N-heterocyclic carbenes (NHCs) |
| Imidazolium salt |
| Triazolium salt |
| Oxetane |
| N-alkylated peptides |
| Lactam |
| Piperidinone |
| Belizentrin methyl ester |
| N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester |
| L-methionine |
| Morpholin-2,5-dione |
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Stereoselectivity Mechanisms in Reactions Involving the Compound
The stereoselectivity in reactions involving N-benzyl-L-leucine methyl ester and related amino acid derivatives is a cornerstone of their application in asymmetric synthesis. The inherent chirality of the L-leucine backbone provides a starting point for inducing stereocontrol, but the mechanisms are often complex and dependent on the specific reaction conditions, catalysts, and substrates.
In palladium-catalyzed reactions, such as N-arylation with aryl triflates, the choice of ligand is paramount to preserving the stereochemical integrity of the amino acid ester. The use of bulky, electron-rich phosphine (B1218219) ligands, such as t-BuBrettPhos, under mild conditions has been shown to minimize racemization. nih.gov Mechanistic studies indicate that racemization, when it occurs, often happens to the amino acid ester starting material rather than the N-arylated product. nih.gov This suggests that the coordination of the chiral ligand to the palladium center creates a steric environment that favors one reaction pathway, thereby preventing the erosion of enantiomeric excess.
Similarly, in catalytic asymmetric α-benzylation reactions of N-unprotected amino acid esters, a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid can be employed to achieve high enantioselectivity. nih.gov The proposed mechanism involves the formation of an unstable η³-benzyl–palladium complex, which then reacts with the amino acid ester nucleophile. nih.gov The chiral aldehyde is believed to play a key role in creating a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. nih.gov The precise interactions within the transition state, including hydrogen bonding and steric hindrance, dictate the stereochemical outcome.
Transition State Analysis of Key Transformations via Computational Models
Transition state (TS) analysis via computational modeling is a powerful tool for dissecting the intricate details of reaction mechanisms involving N-benzyl-L-leucine methyl ester. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, characterized by the structure and energy of the transition state.
Although specific TS analyses for reactions of N-benzyl-L-leucine methyl ester hydrochloride are not extensively documented in publicly available literature, the methodologies are well-established. For instance, in reactions of α-amino acid esters with high-valent transition metal halides, Density Functional Theory (DFT) calculations have been used to provide insight into structural and mechanistic aspects. researchgate.net Such models can elucidate the geometry of intermediates and transition states, helping to explain observed reactivity and product formation.
Modern computational workflows can automate the search for transition states. acs.org These methods typically involve generating initial "pseudo-transition states" which are then optimized using saddle point search algorithms to locate the true transition state. acs.org For a key transformation, such as the N-benzylation or a coupling reaction, this analysis would reveal critical geometric parameters (e.g., forming bond lengths, angles) and the activation energy barrier. This data helps rationalize why certain reagents or catalysts are effective and can predict how modifications to the substrate or catalyst might influence the reaction rate and selectivity.
Conformational Analysis and Chiral Recognition Principles of its Derivatives
The ability of chiral selectors to differentiate between enantiomers of N-benzyl-L-leucine methyl ester derivatives is fundamentally linked to their conformational properties and the specific non-covalent interactions that can be formed. Chiral recognition is a dynamic process involving a precise three-point interaction between the chiral selector and the analyte.
Studies using amino acid-based surfactants, such as undecanoyl-L-leucine (und-Leu), as chiral pseudostationary phases in capillary electrophoresis have provided significant insights into these recognition mechanisms. tdl.orgnih.gov The chiral surfactant forms micelles, creating a chiral environment where analytes can partition. The enantiomeric separation is governed by the differential stability of the diastereomeric complexes formed between the micelle and each enantiomer.
The efficiency of chiral recognition is highly dependent on environmental factors like pH and the nature of the counterions present. For example, in the separation of binaphthyl derivatives using und-Leu, replacing a simple sodium counterion with the amino acid lysine (B10760008) significantly enhanced chiral selectivity at neutral pH. tdl.org This suggests that the counterion can participate in the chiral recognition process, potentially by altering the micelle's surface structure or by forming ternary complexes. A similar enhancement was observed when using arginine as a counterion, which increased the resolution of 1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (BNP) enantiomers by approximately 7-fold compared to sodium. nih.govnih.gov
Molecular dynamics simulations on related systems, such as Dansyl-Leucine enantiomers binding to a polymeric surfactant, reveal the specific interactions at play. nsf.gov Chiral recognition is often dictated by a combination of hydrogen bonding, hydrophobic interactions, and steric hindrance. The simulations showed that the L-enantiomer could form more stable hydrogen bonds and fit more snugly into a binding pocket on the chiral selector, resulting in a stronger binding affinity compared to the D-enantiomer. nsf.gov
| Analyte | Counterion | pH | Resolution (Rs) | Fold Increase in Rs (vs. Na+) |
|---|---|---|---|---|
| BNA | Sodium | 7 | ~0.3 | - |
| BNA | Lysine | 7 | ~1.8 | ~6.0 |
| BNP | Sodium | 7 | ~0.6 | - |
| BNP | Arginine | 7 | ~4.1 | ~6.8 |
Data synthesized from studies on binaphthyl derivatives to illustrate chiral recognition principles. tdl.orgnih.govnih.gov BNA = 1,1'-Binaphthyl-2,2'-diamine; BNP = 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.
Density Functional Theory (DFT) Applications for Reaction Pathway Prediction
Density Functional Theory (DFT) is a versatile computational method used to predict and rationalize the reaction pathways of molecules like N-benzyl-L-leucine methyl ester. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT can map out the most favorable reaction routes.
A key application of DFT in the context of chiral amino acid derivatives is understanding and preventing racemization. For instance, DFT studies on the synthesis of α-amino acid N-thiocarboxyanhydrides (NTAs) have shown that racemization can occur via an SN2 transition state facilitated by strong protonic acids. frontiersin.org The calculations revealed that the energy barrier for racemization is influenced by the steric bulk near the α-carbon; bulkier side chains like leucine (B10760876) and isoleucine lead to a higher energy barrier, making racemization less likely compared to simpler amino acids like alanine. frontiersin.org This predictive power allows for the optimization of reaction conditions to preserve stereochemical purity.
DFT can also elucidate the mechanism of monomer synthesis for polymer production. Calculations on the formation of N-carboxyanhydrides (NCAs) from N-alkoxycarbonyl amino acids showed that the rate-determining step is an SN2 substitution with a significant Gibbs free energy barrier. frontiersin.org These computational insights help in selecting more active reagents to improve reaction efficiency.
| Process | Reaction Step | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Ala-NTA Synthesis | SN2 Rate-Determining Step | 24.6 |
| Ala-NTA Racemization | SN2 Transition State | 28.6 |
Data from a DFT study on Ala-NTA. frontiersin.org The higher barrier for racemization indicates it can be suppressed kinetically.
Furthermore, DFT is employed to study the impact of solvents on molecular geometry and reactivity by incorporating solvent models into the calculations. researchgate.net This allows for a more accurate prediction of reaction pathways under realistic experimental conditions.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular Dynamics (MD) simulations provide a dynamic picture of how solvent molecules interact with a solute like N-benzyl-L-leucine methyl ester, influencing its conformation and, consequently, its reactivity. By simulating the movement of all atoms in the system over time, MD can reveal the structure of the solvation shell, the lifetime of solute-solvent interactions (like hydrogen bonds), and the conformational landscape of the solute. mdpi.com
The solvent can significantly impact the stability of reactants, transition states, and products. For a reaction involving N-benzyl-L-leucine methyl ester, polar solvents can stabilize charged intermediates or transition states through electrostatic interactions and hydrogen bonding, thereby lowering the activation energy and increasing the reaction rate. MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around key functional groups of the solute and calculating the potential of mean force along a reaction coordinate.
MD studies on peptides in aqueous solution show that the solvent affects conformational preferences. nih.govbiu.ac.il For N-benzyl-L-leucine methyl ester, the bulky benzyl (B1604629) and isobutyl groups are hydrophobic, while the ester and amine hydrochloride groups are more polar. In an aqueous environment, the molecule will likely adopt conformations that minimize the exposure of hydrophobic groups to water, a phenomenon known as the hydrophobic effect. This solvent-induced conformational preference can influence which reactive sites are accessible to other reagents, thereby directing the course of a reaction. Ab initio MD simulations have shown that solvation can significantly decrease the HOMO-LUMO gap of a peptide, making it more chemically reactive compared to its state in a vacuum. mdpi.com
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Benzyl-L-leucine methyl ester*HCl in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while advanced 2D NMR techniques confirm connectivity and spatial relationships.
In ¹H NMR, the spectrum is expected to show distinct signals for each proton environment. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the 7.3-7.5 ppm range. The methyl ester protons present as a sharp singlet around 3.7 ppm. The protons of the leucine (B10760876) side chain—the isobutyl group—will have characteristic shifts, including a doublet for the two diastereotopic methyl groups. A key feature is the signal for the benzylic protons (C₆H₅CH ₂–). Due to the adjacent chiral center of the L-leucine moiety, these two protons are diastereotopic and are expected to appear as a pair of doublets (an AB quartet), rather than a simple singlet.
¹³C NMR spectroscopy complements the proton data, showing distinct resonances for the ester carbonyl carbon (~170-173 ppm), the aromatic carbons of the benzyl group (~127-135 ppm), and the aliphatic carbons of the leucine and methyl ester groups.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish ¹H-¹H coupling networks, confirming the connectivity within the benzyl and leucine fragments. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data allows for the unambiguous assignment of all proton and carbon signals, providing definitive structural proof. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities, helping to define the molecule's preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures and standard chemical shift ranges. chemicalbook.comrsc.org
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Leucine CH ₃ (diastereotopic) | ~0.9 (2 x d) | ~22-23 |
| Leucine CH (CH₃)₂ | ~1.7 (m) | ~25 |
| Leucine β-CH ₂ | ~1.5-1.6 (m) | ~40 |
| Leucine α-CH | ~4.0 (m) | ~58-60 |
| Ester OCH ₃ | ~3.7 (s) | ~52-53 |
| Benzyl CH ₂ | ~4.1-4.2 (AB quartet) | ~50 |
| Benzyl Ar-H | ~7.3-7.5 (m) | ~128-130 (ortho, meta), ~129 (para) |
| Benzyl Ar-C (quaternary) | - | ~132-134 |
Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and deduce structural information through fragmentation analysis. For a polar, pre-charged compound like this compound, electrospray ionization (ESI) is the preferred method.
In positive-ion ESI-MS, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺, where M represents the free base. This provides a direct confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of the elemental formula, which must match C₁₄H₂₂NO₂⁺.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Key expected fragmentation pathways for N-Benzyl-L-leucine methyl ester include:
Loss of the benzyl group: A prominent fragmentation involves the cleavage of the C-N bond to lose a benzyl radical, but more commonly, a neutral toluene (B28343) molecule or the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Ester fragmentation: Cleavage can occur within the ester group, such as the neutral loss of methanol (B129727) (CH₃OH) or the loss of the methoxycarbonyl radical (•COOCH₃).
Leucine side-chain cleavage: Fragmentation of the isobutyl side chain is also possible.
These fragmentation patterns, when analyzed, help to piece together the different components of the molecule, confirming the presence of the benzyl, leucine, and methyl ester moieties. miamioh.edulibretexts.orglibretexts.orgnih.gov
Table 2: Predicted ESI-MS Fragmentation Data for N-Benzyl-L-leucine methyl ester
| m/z Value (Predicted) | Ion Formula | Identity/Origin |
|---|---|---|
| 236.16 | [C₁₄H₂₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 176.14 | [C₁₃H₁₈O₂]⁺ | [M+H - CH₃OH]⁺ (Loss of methanol) |
| 144.13 | [C₈H₁₈N]⁺ | [M+H - C₆H₅]⁺ (Loss of phenyl group) |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination
Since N-Benzyl-L-leucine methyl ester possesses a stereocenter at the α-carbon, it is crucial to verify its enantiomeric purity. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for separating enantiomers and quantifying the enantiomeric excess (e.e.). uma.esnih.gov
The method involves using a chiral stationary phase (CSP) that can transiently and stereoselectively interact with the two enantiomers (L and D). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly employed for this purpose. The differential interaction strength between each enantiomer and the CSP leads to different retention times, allowing for their separation. A UV detector is typically used for detection, as the benzyl group contains a strong chromophore.
To determine the e.e., a sample of the synthesized compound is injected into the chiral HPLC system. The resulting chromatogram would ideally show a single large peak corresponding to the desired L-enantiomer and, if present, a much smaller peak for the D-enantiomer. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [([L] - [D]) / ([L] + [D])] x 100. This analysis is critical to confirm that the stereochemical integrity of the L-leucine starting material was maintained throughout the synthesis. In the absence of a pure standard for the D-enantiomer, various analytical approaches can still be applied to validate the method. uma.esnih.govnih.gov
Table 3: Illustrative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Area (%) |
|---|---|---|
| N-Benzyl-D -leucine methyl ester | 10.5 | 0.5 |
| N-Benzyl-L -leucine methyl ester | 12.2 | 99.5 |
| Enantiomeric Excess (e.e.) | | 99.0% |
X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a well-ordered single crystal of the compound. If this compound can be crystallized, its structure can be determined with atomic-level precision.
The analysis involves diffracting X-rays off the electron clouds of the atoms arranged in the crystal lattice. The resulting diffraction pattern is mathematically processed to generate a 3D electron density map, from which the positions of all non-hydrogen atoms can be determined. This reveals exact bond lengths, bond angles, and torsional angles.
Crucially, for a chiral molecule, anomalous dispersion effects in the diffraction data can be used to determine the absolute configuration (i.e., distinguish the L-form from the D-form) without ambiguity. The analysis of Bijvoet pairs and the calculation of the Flack parameter provide a high degree of confidence in the stereochemical assignment. Therefore, a successful crystallographic analysis would provide unequivocal proof of the L-configuration at the α-carbon, confirming the information inferred from the starting materials and other spectroscopic methods.
Circular Dichroism (CD) Spectroscopy for Conformational and Chiroptical Studies
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov As this compound is chiral, it is CD-active, and its CD spectrum provides valuable information about its stereochemistry and solution-phase conformation.
The CD spectrum is a plot of differential absorbance (ΔA) versus wavelength. The spectrum will exhibit positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions of the molecule's chromophores. For this compound, the key chromophores are the phenyl ring of the benzyl group and the carbonyl group of the methyl ester.
The sign and magnitude of the Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms around the chromophore. Therefore, the CD spectrum serves as a unique fingerprint for the L-enantiomer. By comparing the experimental spectrum to spectra of related compounds with known absolute configurations or to theoretical spectra calculated using quantum chemical methods, the absolute configuration can be confirmed. Furthermore, changes in the CD spectrum under different solvent conditions or temperatures can provide insights into the conformational dynamics of the molecule in solution. CD detectors can also be coupled with HPLC systems to provide simultaneous chromatographic separation and chiroptical data for each eluting enantiomer. uma.esnih.gov
Derivatization Strategies and Structure Reactivity Relationships of N Benzyl L Leucine Methyl Ester Analogues
Systematic Modification of the Ester Moiety and its Impact on Reactivity
The ester group in N-Benzyl-L-leucine analogues, while seemingly a simple protecting group, plays a significant role in modulating the reactivity of the molecule. This is primarily due to steric and electronic effects that influence the accessibility of other reactive sites and the stability of reaction intermediates. Systematic variation of the ester moiety from the standard methyl ester to larger alkyl groups such as ethyl, tert-butyl, or benzyl (B1604629) esters has been a key strategy to probe these effects.
Research in the field of chemoenzymatic polymerization provides insightful analogies. A study on the polymerization of L-alanine esters catalyzed by papain demonstrated a clear trend in reactivity based on the ester group. The benzyl ester of L-alanine (Ala-OBzl) was found to be the most reactive monomer compared to the methyl (Ala-OMe) and ethyl (Ala-OEt) esters. nih.gov This enhanced reactivity is attributed to a higher affinity of the enzyme for the bulkier, more hydrophobic benzyl ester, which facilitates more efficient catalysis. nih.gov
This principle can be extended to the reactivity of N-Benzyl-L-leucine esters in various chemical transformations. The size and nature of the ester group can influence the rate of reactions such as enolate formation and subsequent alkylation. A larger ester group can sterically hinder the approach of reagents to the α-carbon, potentially leading to lower reaction rates but in some cases, higher selectivity.
The following table summarizes the general effects of modifying the ester moiety on the reactivity of amino acid esters, which can be extrapolated to N-Benzyl-L-leucine ester analogues.
| Ester Moiety | Expected Impact on Reactivity | Rationale |
| Methyl | Baseline reactivity | Small steric hindrance. |
| Ethyl | Slightly decreased reactivity | Increased steric bulk compared to methyl. |
| tert-Butyl | Significantly decreased reactivity | Large steric hindrance can block access to the carbonyl group and α-carbon. |
| Benzyl | Potentially increased reactivity in enzymatic reactions | Increased hydrophobicity can enhance enzyme-substrate binding. nih.gov |
Functionalization of the N-Benzyl Group and its Influence on Stereocontrol
The N-benzyl group is a critical component for exerting stereocontrol in reactions involving chiral auxiliaries derived from N-Benzyl-L-leucine. Its aromatic ring provides a rigid scaffold that can effectively shield one face of a reactive intermediate, directing the approach of an incoming reagent to the opposite face. Functionalization of this benzyl group, by introducing electron-donating or electron-withdrawing substituents at the ortho, meta, or para positions, can further refine this stereocontrol through both steric and electronic effects.
The introduction of substituents on the N-benzyl group can modulate the electronic environment of the chiral auxiliary. Electron-donating groups (e.g., methoxy, methyl) can increase the electron density on the benzyl ring, which may influence interactions with other reactants or catalysts. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density. These electronic perturbations can affect the conformational preferences of the chiral auxiliary and the stability of transition states, thereby influencing the diastereoselectivity or enantioselectivity of a reaction.
In the context of asymmetric synthesis using chiral auxiliaries, the N-benzyl group plays a crucial role in establishing the chiral environment. For instance, in the alkylation of chiral glycine (B1666218) equivalents, where an N-benzyl-derived group is part of the chiral auxiliary, the stereochemical outcome is highly dependent on the nature of this group. The high significance of the N-benzyl fragment for the determination of the diastereomer's absolute configuration has been established using NMR methods. orgsyn.org
While specific studies detailing the systematic functionalization of the N-benzyl group on N-Benzyl-L-leucine methyl ester for stereocontrol are not abundant, the principles are well-established in the broader field of asymmetric synthesis. For example, the use of N-(p-methoxybenzyl) groups is common in protecting group chemistry and can influence the stereochemical course of reactions differently than an unsubstituted benzyl group due to its altered electronic properties and potential for different non-covalent interactions.
The following table outlines the predicted influence of substituents on the N-benzyl group on stereocontrol.
| Substituent Type on N-Benzyl Group | Position | Predicted Influence on Stereocontrol | Rationale |
| Electron-Donating (e.g., -OCH₃) | para | May enhance stereoselectivity through favorable electronic interactions in the transition state. | Can influence the conformational bias of the chiral auxiliary. |
| Electron-Withdrawing (e.g., -NO₂) | para | May alter stereoselectivity by changing the electronic nature of the aromatic ring. | Can affect the stability of charged intermediates or transition states. |
| Bulky groups (e.g., -tBu) | ortho | Can significantly increase stereoselectivity by enhancing steric hindrance on one face of the molecule. | Provides a more effective steric shield to direct incoming reagents. |
Alterations at the Leucine (B10760876) Side Chain for Tuned Chiral Induction
The isobutyl side chain of the leucine residue is a fundamental contributor to the chiral environment of N-Benzyl-L-leucine methyl ester. Its size and shape create a specific steric environment that influences the facial selectivity of reactions. Altering this side chain provides a powerful tool for tuning the chiral induction properties of the resulting derivative.
Modifications can range from simple homologous extensions of the alkyl chain to the introduction of more complex or rigid cyclic structures. The primary goal of these alterations is to modify the steric bulk and conformational rigidity around the chiral center, thereby enhancing the differentiation between the two faces of a prochiral substrate or reactive intermediate.
For example, replacing the isobutyl group with a larger and more sterically demanding group, such as a tert-butyl group (as in tert-leucine derivatives), is expected to increase the diastereoselectivity or enantioselectivity in many asymmetric reactions. The increased steric hindrance would create a more defined chiral pocket, forcing an incoming reagent to approach from a single, less hindered direction.
Conversely, replacing the isobutyl group with a smaller alkyl group might decrease the level of stereocontrol. However, such modifications could be beneficial in reactions where the substrate itself is sterically demanding, and a less bulky chiral auxiliary is required to avoid prohibitive steric clash.
While specific research on the systematic alteration of the leucine side chain in N-Benzyl-L-leucine methyl ester for the purpose of tuning chiral induction is limited in the readily available literature, the principles are a cornerstone of chiral auxiliary design. The following table provides a hypothetical overview of how such alterations might be expected to influence chiral induction.
| Leucine Side Chain Analogue | Expected Impact on Chiral Induction | Rationale |
| Valine (isopropyl) | Potentially lower chiral induction | Reduced steric bulk compared to isobutyl. |
| tert-Leucine (tert-butyl) | Potentially higher chiral induction | Increased steric bulk and rigidity, creating a more defined chiral environment. |
| Cyclohexylglycine (cyclohexyl) | Potentially higher chiral induction | Increased steric bulk and conformational rigidity from the cyclic structure. |
| Phenylalanine (benzyl) | Altered chiral induction | Introduction of an aromatic group can lead to different non-covalent interactions (e.g., π-stacking) in the transition state, influencing stereoselectivity. |
Development of Novel Chiral Reagents and Catalyst Scaffolds from its Derivatives
Derivatives of N-Benzyl-L-leucine methyl ester serve as versatile building blocks for the construction of more complex chiral reagents and catalyst scaffolds. The inherent chirality and the modifiable nature of the ester, N-benzyl, and side-chain groups allow for the rational design of molecules tailored for specific asymmetric transformations.
One common strategy involves the conversion of the ester functionality into other functional groups that can coordinate to metal centers. For example, reduction of the methyl ester to the corresponding alcohol provides a new site for ligand attachment. This amino alcohol can then be incorporated into bidentate or tridentate ligands for use in asymmetric catalysis. Chiral amino alcohols derived from L-leucine have been synthesized and evaluated as chiral solvating agents. researchgate.net
Furthermore, the nitrogen atom of the N-benzyl-L-leucine scaffold can be incorporated into heterocyclic structures to create novel chiral ligands. For instance, the synthesis of chiral N-heterocyclic carbene (NHC) precursors or pyridine-type ligands can be envisioned, starting from appropriately functionalized N-Benzyl-L-leucine derivatives. These ligands can then be used to generate chiral metal catalysts for a wide range of asymmetric reactions, including hydrogenations, alkylations, and cycloadditions.
The development of chiral auxiliaries that can be easily attached to a substrate and later cleaved under mild conditions is another important application. Derivatives of N-Benzyl-L-leucine can be designed to act as such auxiliaries. For example, the synthesis of novel chiral auxiliaries for the asymmetric synthesis of α-amino acids has been a significant area of research. rsc.org
The following table provides examples of how derivatives of N-Benzyl-L-leucine methyl ester could be utilized in the development of new chiral reagents and catalysts.
| Derivative Type | Potential Application | Example Transformation |
| N-Benzyl-L-leucinol | Chiral ligand synthesis | Asymmetric addition of diethylzinc (B1219324) to aldehydes. |
| N-Benzyl-L-leucine hydroxamic acid | Chiral ligand for metal catalysis | Asymmetric epoxidation of olefins. |
| Chiral oxazoline (B21484) from N-Benzyl-L-leucinol | Ligand for asymmetric catalysis | Palladium-catalyzed asymmetric allylic alkylation. |
| N-Benzyl-L-leucine-based phosphine (B1218219) ligand | Ligand for asymmetric hydrogenation | Enantioselective reduction of ketones and olefins. |
Emerging Research Frontiers and Future Directions for N Benzyl L Leucine Methyl Ester*hcl
N-Benzyl-L-leucine methyl ester hydrochloride, a derivative of the amino acid L-leucine, is a compound of increasing interest in various fields of chemical research. Its unique structure, combining a chiral amino acid core with a benzyl (B1604629) protecting group and a methyl ester, makes it a valuable building block in synthetic chemistry. chemimpex.com Current research is exploring its application in advanced and sustainable chemical methodologies, highlighting its potential beyond traditional peptide synthesis.
Q & A
Q. What are the standard protocols for synthesizing N-Benzyl-L-leucine methyl ester hydrochloride in academic research?
The synthesis typically involves esterification of L-leucine with methanol under acidic conditions, followed by N-benzylation using benzyl chloride. The final step includes HCl salt formation. Critical parameters include temperature control (e.g., 0°C during benzylation to minimize side reactions) and stoichiometric ratios of reagents. Characterization requires NMR (for structural confirmation) and HPLC (for purity ≥98%) .
Q. Which analytical techniques are essential for characterizing the purity and structure of N-Benzyl-L-leucine methyl ester hydrochloride?
- NMR spectroscopy : Confirms the presence of benzyl (δ 7.2–7.4 ppm) and methyl ester (δ 3.6–3.7 ppm) groups.
- FTIR : Identifies key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH³⁺ from HCl salt at ~2500–3000 cm⁻¹) .
- HPLC : Quantifies purity using a C18 column with UV detection at 214 nm.
- XRD : Verifies crystallinity (broad peaks indicate amorphous nature in some batches) .
Q. What is the role of N-Benzyl-L-leucine methyl ester hydrochloride in peptide synthesis?
The compound serves as a protected amino acid building block. The benzyl group protects the amine during solid-phase synthesis, while the methyl ester stabilizes the C-terminus. Selective deprotection (e.g., H₂/Pd for benzyl removal) enables controlled chain elongation .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions for synthesizing N-Benzyl-L-leucine methyl ester hydrochloride with high yield and purity?
Use Design of Experiments (DoE) methodologies:
- Taguchi Method : Optimizes parameters like catalyst concentration (e.g., 1.5 wt% KOH) and temperature (60°C) to maximize yield .
- Box-Behnken Design : Evaluates interactions between HCl volume (20–50 mL), reaction time (7–20 min), and solvent polarity. For example, 45 mL HCl and 20-min methanol addition improve crystallinity and reduce byproducts .
- Key metrics: Yield >85%, BET surface area >250 m²/g (for purity assessment) .
Q. How should contradictory data regarding the compound’s enzymatic inhibition mechanisms be resolved?
- Kinetic assays : Measure IC₅₀ values under varying pH (5.0–8.0) and substrate concentrations to identify competitive vs. non-competitive inhibition .
- Molecular docking : Compare binding affinities of N-Benzyl-L-leucine methyl ester*HCl with native substrates (e.g., leucine-specific proteases) to resolve conflicting mechanistic hypotheses .
- Cross-validation : Replicate experiments using orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence quenching) .
Q. What strategies are recommended for analyzing the stability of N-Benzyl-L-leucine methyl ester hydrochloride under different storage conditions?
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., hydrolysis to free leucine) .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>185°C) .
- Long-term storage : Use inert atmospheres and −20°C to prevent ester hydrolysis and benzyl oxidation .
Q. How to design experiments to study the compound’s interaction with target enzymes in biochemical pathways?
- In vitro assays : Use fluorescence-based protease activity assays (e.g., FITC-casein hydrolysis) to quantify inhibition .
- Crystallography : Co-crystallize the compound with enzymes (e.g., leucine aminopeptidase) to resolve binding modes at ≤2.0 Å resolution .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) for inhibitor-enzyme interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported adsorption capacities of this compound in composite materials?
- Replicate studies : Verify synthesis protocols (e.g., HCl volume during templating) to ensure material consistency .
- Langmuir vs. Freundlich models : Use Langmuir for monolayer adsorption (e.g., Cd²⁺: 103.10 mg/g) and Freundlich for heterogeneous surfaces .
- Surface characterization : Compare BET surface areas (e.g., 46–250 m²/g) and pore volumes (6–14 nm) to identify structural variations impacting adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
